(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Catalog No.
S12166335
CAS No.
M.F
C5H11N3O2
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

Product Name

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide

IUPAC Name

(2Z)-N'-hydroxy-2-hydroxyiminopentanimidamide

Molecular Formula

C5H11N3O2

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C5H11N3O2/c1-2-3-4(7-9)5(6)8-10/h9-10H,2-3H2,1H3,(H2,6,8)/b7-4-

InChI Key

CIYTYIRJXZEZEB-DAXSKMNVSA-N

Canonical SMILES

CCCC(=NO)C(=NO)N

Isomeric SMILES

CCC/C(=N/O)/C(=N\O)/N

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide is a chemical compound characterized by its unique structure that features a hydroxylamine functional group and an imine. Its molecular formula is C5H11N3O2C_5H_{11}N_3O_2 with a molecular weight of 145.16 g/mol. The compound is notable for its potential applications in medicinal chemistry due to its structural properties that may influence biological activity.

, primarily involving its hydroxylamine and imine functionalities. Key reactions include:

  • Condensation Reactions: The compound can form additional imines or oximes through condensation with aldehydes or ketones.
  • Redox Reactions: The hydroxylamine group can undergo oxidation to form corresponding nitroso compounds or reduction to yield amines.
  • Substitution Reactions: The nitrogen atoms within the imine and amine groups may engage in nucleophilic substitution reactions under suitable conditions.

Research indicates that (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide exhibits significant biological activity, particularly as a potential inhibitor of enzymes involved in metabolic pathways. Its interactions with various biological targets make it a candidate for further investigation in drug development, particularly in areas such as:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains.
  • Anticancer Properties: The compound's ability to modulate enzyme activity may contribute to its anticancer effects, warranting further exploration in cancer therapeutics.

The synthesis of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide typically involves several key steps:

  • Formation of Hydroxylamine: Starting from suitable precursors, hydroxylamine can be synthesized through the reaction of amines with nitrous acid.
  • Imine Formation: The hydroxylamine reacts with carbonyl compounds (aldehydes or ketones) to yield the desired imine structure.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

(Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide has several promising applications:

  • Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting various diseases.
  • Biochemical Research: Used in studies investigating enzyme interactions and metabolic pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that modulate plant growth or resistance.

Interaction studies of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide focus on its binding affinity and inhibitory effects on specific enzymes. Techniques such as surface plasmon resonance and enzyme kinetics assays are utilized to elucidate these interactions. Understanding the compound's mechanism of action is crucial for optimizing its pharmacological profile.

Several compounds share structural similarities with (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide, each possessing unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
2-Hydroxyimino-N-phenylacetamideContains a phenyl group instead of a pentane chainExhibits distinct biological activity related to phenolic compounds
N'-Hydroxy-N-methylacetamidineMethyl substitution at nitrogenDifferent reactivity due to methyl group presence
4-Hydrazino 8-trifluoromethyl-quinoline hydrochlorideContains a quinoline frameworkKnown for its significant anticancer properties

The uniqueness of (Z,2E)-N'-Hydroxy-2-(hydroxyimino)pentanimidamide lies in its specific combination of hydroxylamine and imine functionalities within a pentane framework, which may confer distinct biological activities not observed in other similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

145.085126602 g/mol

Monoisotopic Mass

145.085126602 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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